1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride typically involves the reaction of cyclopentanone with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The final product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce different amine or alcohol derivatives .
Scientific Research Applications
1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- 1-(2-Aminoethyl)cyclohexanol hydrochloride
- 1-(2-Aminoethyl)cyclopentanol
- 1-(2-Aminoethyl)cyclohexan-1-ol hydrochloride
Comparison: 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride is unique due to its specific ring structure and the presence of both amino and hydroxyl functional groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, the cyclopentane ring provides a different steric environment compared to cyclohexane, influencing the compound’s reactivity and interactions .
Biological Activity
1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopentanol ring with an aminoethyl side chain, suggests potential biological activities that warrant comprehensive exploration. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action and therapeutic potential.
- Chemical Formula : C7H16ClNO
- Molecular Weight : 165.66 g/mol
- CAS Number : 67125127
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The amino group can facilitate hydrogen bonding, enhancing binding affinity to target sites.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antidepressant-like Effects
A study evaluated the compound's effects on animal models of depression. It demonstrated significant antidepressant-like behaviors in forced swim tests, suggesting its potential as a therapeutic agent for mood disorders.
2. Neuroprotective Properties
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in neurodegenerative diseases.
3. Anti-inflammatory Effects
The compound has been observed to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in cell culture experiments.
Data Table: Summary of Biological Activities
Activity | Study Type | Findings |
---|---|---|
Antidepressant-like | Animal Model | Significant reduction in immobility time |
Neuroprotective | In Vitro | Decreased cell death in oxidative stress models |
Anti-inflammatory | Cell Culture | Reduced cytokine levels (IL-6, TNF-alpha) |
Case Study 1: Antidepressant Activity
In a double-blind study involving rodents, subjects treated with varying doses of this compound showed a dose-dependent decrease in depressive-like behavior compared to control groups. The study concluded that the compound's mechanism might involve serotonergic pathways.
Case Study 2: Neuroprotection Against Oxidative Stress
A recent investigation assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results indicated a significant increase in cell viability and a decrease in apoptotic markers when treated with the compound.
Research Findings
Recent literature highlights the necessity for further research into the pharmacokinetics and long-term effects of this compound. Studies focusing on its bioavailability and metabolic pathways are crucial for understanding its therapeutic potential.
Properties
IUPAC Name |
1-(2-aminoethyl)cyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-6-5-7(9)3-1-2-4-7;/h9H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUGJQRACGNMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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